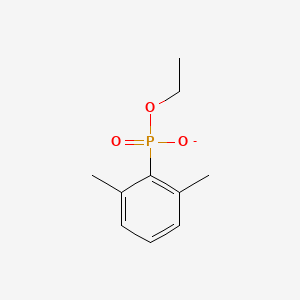
Ethyl (2,6-dimethylphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,6-dimethylphenyl)phosphonate is an organophosphorus compound with the molecular formula C10H14O3P. It is characterized by the presence of a phosphonate group attached to an ethyl ester and a 2,6-dimethylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2,6-dimethylphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, the reaction of triethyl phosphite with 2,6-dimethylbenzyl chloride under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Arbuzov reactions. The reaction conditions are optimized to ensure high yields and purity. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl (2,6-dimethylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like nitric acid or bromine are used under controlled conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl (2,6-dimethylphenyl)phosphonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.
Medicine: Research explores its use in developing new pharmaceuticals, including antiviral and anticancer agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl (2,6-dimethylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. For example, in medicinal applications, it can inhibit enzymes by mimicking phosphate substrates, thereby affecting metabolic processes .
Comparison with Similar Compounds
- Methyl (2,6-dimethylphenyl)phosphonate
- Phenyl (2,6-dimethylphenyl)phosphonate
- Ethyl phenylphosphonate
Comparison: this compound is unique due to the presence of both ethyl and 2,6-dimethylphenyl groups, which confer specific steric and electronic properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for distinct applications in synthesis and medicinal chemistry .
Properties
CAS No. |
85320-18-9 |
|---|---|
Molecular Formula |
C10H14O3P- |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)-ethoxyphosphinate |
InChI |
InChI=1S/C10H15O3P/c1-4-13-14(11,12)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3,(H,11,12)/p-1 |
InChI Key |
FODMHCJZHGKWOO-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC=C1C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















